4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS 290333-01-6) is a highly functionalized 7-azaindole building block widely utilized in the discovery and manufacture of ATP-competitive kinase inhibitors. Featuring a purine-mimicking bicyclic core, an electron-donating 4-methoxy substituent, and a reactive 2-formyl group, this compound serves as a critical precursor for synthesizing marine alkaloid derivatives (such as meriolins and variolins) and targeted therapeutics against CDKs, TAK1, and BRAF. For procurement teams and process chemists, it offers a stable, oxidation-resistant scaffold that provides both a versatile synthetic handle for condensation or reductive amination and an optimized electronic profile for enhanced hydrogen-bonding at kinase hinge regions [1].
Substituting this specific building block with unsubstituted 7-azaindole-2-carbaldehyde or 4-chloro analogs fundamentally alters both the synthetic trajectory and the final pharmacological profile. The 4-methoxy group acts as a critical electron-donating moiety that increases the electron density of the pyridine nitrogen, significantly strengthening its hydrogen-bond acceptor capacity within the kinase ATP-binding cleft compared to unsubstituted baselines. Furthermore, attempting to procure 4-chloro-7-azaindole derivatives and subsequently installing the methoxy group via nucleophilic aromatic substitution introduces unnecessary synthetic steps, reduces overall yield, and risks competitive side reactions. Using standard indole-2-carbaldehydes completely eliminates the N7 nitrogen, destroying the purine bioisosterism required for dual hydrogen-bond donor/acceptor interactions, thereby collapsing target affinity [1].
Structural and SAR studies on meriolin and variolin derivatives demonstrate that the 7-azaindole core is essential for potent kinase inhibition. When comparing 7-azaindole derivatives to their corresponding indole analogs, the presence of the pyridine nitrogen (N7) allows for a critical hydrogen bond with the kinase hinge region (e.g., the Leu83 main chain amide in CDK2). Compounds lacking this nitrogen (indole baselines) exhibit a dramatic drop in binding affinity. The 4-methoxy substitution further optimizes this interaction by modulating the pKa of the N7 nitrogen, enhancing its acceptor strength [1].
| Evidence Dimension | Kinase hinge-binding capacity (IC50 shift) |
| Target Compound Data | 4-Methoxy-7-azaindole core (Nanomolar IC50 range for optimized derivatives) |
| Comparator Or Baseline | 4-Methoxyindole core (Micromolar IC50 range) |
| Quantified Difference | >10-to-100-fold loss in target affinity without the N7 nitrogen |
| Conditions | In vitro kinase assays (e.g., CDK2/Cyclin A) |
Procurement of the exact 7-azaindole core is non-negotiable for ATP-competitive inhibitors, as standard indoles cannot replicate the essential dual hydrogen-bonding motif.
In the synthesis of complex variolin and meriolin analogs, utilizing 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde directly avoids the late-stage alkoxylation required when starting from 4-chloro-7-azaindole derivatives. Late-stage displacement of a 4-chloro group with methoxide often requires harsh conditions (high temperatures, strong bases) that can degrade sensitive functional groups installed at the 2-position, reducing overall yields by 20-40% across the sequence. Procuring the pre-methoxylated building block streamlines the synthetic route, ensuring higher overall step economy and minimizing impurity profiles during scale-up [1].
| Evidence Dimension | Synthetic step economy and overall yield |
| Target Compound Data | 4-Methoxy-7-azaindole-2-carbaldehyde (Direct condensation/functionalization) |
| Comparator Or Baseline | 4-Chloro-7-azaindole-2-carbaldehyde (Requires additional alkoxylation step) |
| Quantified Difference | Elimination of 1-2 synthetic steps; prevention of 20-40% yield loss associated with late-stage etherification |
| Conditions | Multi-step API synthesis scale-up |
Selecting the pre-methoxylated precursor reduces manufacturing complexity, lowers cost-of-goods, and improves the purity profile of the final active pharmaceutical ingredient.
The 2-carbaldehyde moiety provides a highly reactive electrophilic center that is absent in standard 4-methoxy-1H-pyrrolo[2,3-b]pyridine. This formyl group enables immediate downstream transformations, such as Knoevenagel condensations, Wittig reactions, or reductive aminations, which are critical for appending the 'tail' motifs of type II kinase inhibitors (e.g., TAK1 or MAP4K2 inhibitors). Attempting to formylate the 2-position of an unprotected 7-azaindole core post-procurement typically requires strong bases (e.g., n-BuLi) and specialized directing groups, which can lead to incomplete conversion and regioselectivity issues, dropping isolated yields of the desired intermediate to below 60% [1].
| Evidence Dimension | Yield of 2-substituted derivatives |
| Target Compound Data | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (Direct use in condensation: >85% yield) |
| Comparator Or Baseline | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Requires lithiation/formylation: <60% yield) |
| Quantified Difference | >25% improvement in intermediate yield and elimination of cryogenic lithiation steps |
| Conditions | Standard laboratory to pilot-scale functionalization at the 2-position |
Purchasing the 2-carbaldehyde derivative eliminates the need for hazardous, cryogenic organolithium chemistry, dramatically improving process safety and throughput.
The compound is the optimal starting material for developing ATP-competitive kinase inhibitors, where the 7-azaindole core mimics purine, the 4-methoxy group enhances hinge-binding electronics, and the 2-carbaldehyde allows for rapid extension into the kinase specificity pocket[1].
Essential for the total synthesis and structural modification of meriolin and variolin derivatives, enabling the rapid construction of the pyrimidine-substituted azaindole framework required for potent anti-tumor and pro-apoptotic activity [2].
The reactive 2-formyl group makes this building block ideal for combinatorial library synthesis. Medicinal chemists can rapidly generate diverse arrays of 2-(aminomethyl)-4-methoxy-7-azaindoles to probe structure-activity relationships (SAR) without requiring multi-step core functionalization [3].